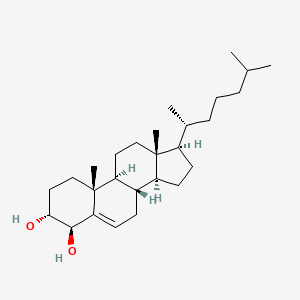

Cholest-5-ene-3alpha,4beta-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cholest-5-ene-3alpha,4beta-diol is a compound with the molecular formula C27H46O2 and a molecular weight of 402.653 g/mol . It is a type of oxysterol, which are oxygenated derivatives of cholesterol. Oxysterols are known to play significant roles in various biological processes, including cholesterol metabolism and regulation of gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholest-5-ene-3alpha,4beta-diol can be synthesized through the oxidation of cholesterol. One common method involves the use of selenium dioxide as an oxidizing agent in a toluene solvent . The reaction conditions typically require careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques would likely be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Cholest-5-ene-3alpha,4beta-diol undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other oxysterols.

Reduction: It can be reduced to form less oxygenated derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Selenium dioxide in toluene is a common reagent and solvent used for oxidation.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Oxidation: Further oxidized oxysterols.

Reduction: Less oxygenated derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cholest-5-ene-3alpha,4beta-diol has several scientific research applications:

Chemistry: It is used as a reference material in the study of cholesterol oxidation products.

Biology: It is studied for its role in cholesterol metabolism and its effects on cellular processes.

Industry: It may be used in the development of pharmaceuticals and other products related to cholesterol metabolism.

Mechanism of Action

Cholest-5-ene-3alpha,4beta-diol exerts its effects through various molecular targets and pathways:

Enzymatic Regulation: It can inhibit or stimulate enzymes involved in cholesterol homeostasis.

Gene Expression: It can regulate the expression of genes involved in cholesterol metabolism.

Cellular Effects: It can cause cellular damage or protection depending on the context, such as in the presence of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Cholest-5-ene-3beta,4beta-diol: Another oxysterol with similar structure but different stereochemistry.

Cholestane-3beta,5alpha,6alpha-triol: A more oxidized derivative of cholesterol.

3beta-Hydroxycholest-5-en-7-one: Another oxysterol with a different oxidation pattern.

Uniqueness

Cholest-5-ene-3alpha,4beta-diol is unique due to its specific stereochemistry and the particular biological effects it exerts. Its role in cholesterol metabolism and its potential implications in diseases make it a compound of significant interest in scientific research .

Biological Activity

Cholest-5-ene-3alpha,4beta-diol, also known as 4β-hydroxycholesterol, is a significant oxysterol with various biological activities. This article explores its biochemical roles, mechanisms of action, and implications in health and disease, supported by research findings and case studies.

This compound is a derivative of cholesterol characterized by a hydroxyl group at the 4β position. Its structure can influence its biological activity, particularly in cellular signaling and lipid metabolism.

Biological Functions

1. Role in Lipid Metabolism:

this compound is involved in cholesterol metabolism. It serves as a substrate for enzymes such as cholest-5-ene-3β,7α-diol 3β-dehydrogenase (HSD3B7), which converts it into 7α-hydroxycholest-4-en-3-one . This reaction is crucial in the synthesis of bile acids from cholesterol.

2. Oxidative Stress and Atherosclerosis:

Research has identified cholest-5-ene-3beta,4beta-diol in oxidized low-density lipoprotein (LDL) and human atherosclerotic tissue. The presence of this compound in atherosclerotic plaques suggests its formation through autoxidation processes during LDL oxidation . The concentration of cholest-5-ene-3beta,4beta-diol in atherosclerotic tissues was found to be significantly higher than in non-atherosclerotic vessels, indicating its potential role in cardiovascular diseases .

3. Cytotoxicity:

Studies have shown that certain oxysterols, including cholest-5-ene-3beta,4beta-diol, exhibit cytotoxic effects on various cell types. The cytotoxicity is believed to be linked to their ability to induce oxidative stress and disrupt cellular membranes .

Quantification Studies

Quantitative analyses have been conducted to measure the levels of this compound in biological samples. For instance, one study reported an average concentration of 36 ng/ml in human plasma and 0.62 µg/g in rat liver tissue . These findings provide a baseline for understanding its physiological relevance.

| Sample Type | Concentration (ng/ml) | Methodology |

|---|---|---|

| Human Plasma | 36 ± 4.3 | Gas-liquid chromatography-mass spectrometry |

| Rat Liver | 0.62 ± 0.19 | Gas-liquid chromatography-mass spectrometry |

Case Studies

Case Study 1: Atherosclerosis

A study analyzed the correlation between cholest-5-ene-3beta,4beta-diol levels and the presence of atherosclerotic plaques in patients. Elevated levels of this compound were associated with increased plaque formation and instability, highlighting its potential as a biomarker for cardiovascular risk assessment.

Case Study 2: Liver Disease

In patients with congenital bile acid synthesis defects due to mutations in the HSD3B7 gene, abnormal levels of this compound were observed. This correlation suggests that monitoring this oxysterol may aid in diagnosing and managing liver diseases related to bile acid metabolism .

Properties

Molecular Formula |

C27H46O2 |

|---|---|

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(3R,4R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24-,25-,26-,27-/m1/s1 |

InChI Key |

CZDKQKOAHAICSF-REKCHVTFSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H]([C@@H]4O)O)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.